molecular formula C16H19NO5 B2466565 1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2176270-20-3

1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No. B2466565
M. Wt: 305.33
InChI Key: RZCPVVPWEGPOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate” is an organic compound containing functional groups such as ester, amine, and furan. Furan is a heterocyclic compound with a 5-membered aromatic ring and contains an oxygen atom. The presence of these functional groups could imply potential reactivity and applications in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of the furan rings, the ester group, and the amine group. These groups could participate in various intermolecular interactions like hydrogen bonding or dipole-dipole interactions, which could influence the compound’s properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the reactive functional groups. For example, the amine group could participate in acid-base reactions, the ester group could undergo hydrolysis or reduction, and the furan ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and ester could make the compound soluble in polar solvents .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • A study by Phutdhawong et al. (2019) investigated the synthesis of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, including amine derivatives, for their cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria. One of the derivatives showed potent biological activity with significant cytotoxic effects against the HeLa cell line and moderate antibacterial activity (Phutdhawong et al., 2019).
  • Chemical Reactions and Derivative Formation :

    • Research by Belikov et al. (2016) demonstrated the synthesis of new 3H-pyrrole derivatives from various reactions, including the reaction of amino-3-aryl-1-imino-4-methyl-6-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles with acetic anhydride, leading to the formation of different products depending on the solvent used (Belikov et al., 2016).
  • Reduction and Chemical Transformation Studies :

    • The work by Massy-Westropp and Warren (1984) explored the reduction of 1-(furan-2'-yl)nonan-1-one with lithium and ammonia, resulting in various products based on the conditions, including 1-(2',3'-dihydrofuran-2'-yl)nonan-1-one and 1-(tetrahydrofuran-2'-yl)nonan-1-one. This study highlights the versatility in chemical transformations of furan derivatives (Massy-Westropp & Warren, 1984).
  • Potential Pharmaceutical Applications :

    • Ismail et al. (2004) synthesized a compound named 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, which showed promising antiprotozoal activity. This compound was synthesized from a series of reactions starting with 2-acetylfuran and demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, studying its reactivity to discover new reactions, or investigating its biological activity for potential use in medicine .

properties

IUPAC Name

[1-[2,2-bis(furan-2-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-11(18)22-16(2,3)15(19)17-10-12(13-6-4-8-20-13)14-7-5-9-21-14/h4-9,12H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPVVPWEGPOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2,2-Bis(furan-2-yl)ethyl]carbamoyl}-1-methylethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.